3-(Bromomethyl)-1,1-difluorocyclohexane
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Overview
Description
3-(Bromomethyl)-1,1-difluorocyclohexane is an organic compound characterized by a cyclohexane ring substituted with a bromomethyl group and two fluorine atoms at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-1,1-difluorocyclohexane typically involves the bromination of 1,1-difluorocyclohexane. One common method includes the reaction of 1,1-difluorocyclohexane with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat to facilitate the formation of the bromomethyl group .
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-1,1-difluorocyclohexane can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and various amines.
Elimination Reactions: Strong bases such as potassium hydroxide (KOH) or sodium ethoxide (NaOEt) are typically used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, ethers, or amines.
Elimination: Alkenes are the primary products.
Oxidation: Carboxylic acids or ketones can be formed.
Reduction: Alkanes or alcohols are typical products.
Scientific Research Applications
3-(Bromomethyl)-1,1-difluorocyclohexane has several applications in scientific research:
Synthetic Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Materials Science: The compound can be used in the development of new materials with specific properties, such as fluorinated polymers.
Biological Studies: It can be used as a probe to study biological systems due to its unique chemical properties.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-1,1-difluorocyclohexane in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. These intermediates can then undergo further reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
- 3-(Chloromethyl)-1,1-difluorocyclohexane
- 3-(Iodomethyl)-1,1-difluorocyclohexane
- 3-(Methyl)-1,1-difluorocyclohexane
Uniqueness
3-(Bromomethyl)-1,1-difluorocyclohexane is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and stability compared to its chloro, iodo, and methyl analogs. The bromine atom provides a good leaving group for substitution reactions, while the fluorine atoms contribute to the compound’s overall stability and influence its electronic properties.
Properties
IUPAC Name |
3-(bromomethyl)-1,1-difluorocyclohexane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrF2/c8-5-6-2-1-3-7(9,10)4-6/h6H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJPMKDWRVCOEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)(F)F)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrF2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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